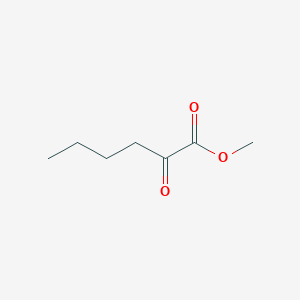

Methyl 2-oxohexanoate

説明

特性

IUPAC Name |

methyl 2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIQBFATAJWGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6395-83-1 | |

| Record name | methyl 2-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反応の分析

Types of Reactions: Methyl 2-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2-oxohexanoic acid.

Reduction: 2-hydroxyhexanoate.

Substitution: Corresponding amides or thioesters.

科学的研究の応用

Chemical Synthesis

Methyl 2-oxohexanoate is widely recognized as a building block in organic synthesis . Its versatility allows it to participate in numerous reactions, making it essential for the preparation of complex molecules. Notably, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

- Esterification : this compound can be synthesized through the esterification of 2-oxohexanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) .

- Oxidation and Reduction : It can be oxidized to 2-oxohexanoic acid or reduced to 2-hydroxyhexanoate .

Biological Applications

In biological research, this compound is utilized to study various metabolic pathways and enzyme-catalyzed reactions. It has been implicated in the biosynthesis of leucine, an essential amino acid.

Biochemical Properties:

- Enzyme Interaction : The compound can react with hydroxylamine to form oximes or with hydrazine to produce hydrazones, showcasing its potential in biochemical studies .

- Insulin Release : Similar compounds have been shown to induce insulin release from pancreatic cells, suggesting potential implications in diabetes research .

Medical Applications

This compound serves as an important intermediate in the synthesis of several drugs, including anti-inflammatory and anticancer agents. Its ability to inhibit fatty acid synthase has been studied for its potential anticancer effects.

Case Study:

A study demonstrated that derivatives of this compound exhibited enhanced metabolic stability and inhibitory activity against human cytosolic phospholipase A2 (GIVA cPLA2), suggesting their utility as novel medicinal agents .

Industrial Applications

In industry, this compound is employed for producing flavors and fragrances, as well as specialty chemicals. Its pleasant aroma makes it a valuable component in cosmetic formulations.

Applications Overview:

| Application Area | Specific Use |

|---|---|

| Flavor Industry | Used as a flavoring agent in food products |

| Fragrance Industry | Component in perfumes |

| Pharmaceutical Industry | Intermediate for drug synthesis |

| Agrochemical Industry | Precursor for agrochemicals |

Research Insights

Research continues to explore the potential of this compound in various fields:

Recent Findings:

作用機序

The mechanism of action of methyl 2-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in metabolic processes. The ketone and ester functional groups allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Analogs

Table 1: Molecular Properties of Methyl 2-Oxohexanoate and Related Compounds

| Compound | Molecular Formula | Average Mass (Da) | Key Structural Features |

|---|---|---|---|

| This compound* | C₇H₁₂O₃ | 144.17 | 2-oxo group, methyl ester, 6C chain |

| Ethyl 2-oxohexanoate | C₈H₁₄O₃ | 158.197 | Ethyl ester instead of methyl |

| Methyl 5-oxohexanoate | C₇H₁₂O₃ | 144.17 | 5-oxo group (positional isomer) |

| Methyl pyruvate | C₄H₆O₃ | 102.09 | Shorter chain (3C), 2-oxo group |

*Data for this compound inferred from ethyl ester analogs and structural calculations.

Key Observations :

- Chain Length and Substituents: this compound’s six-carbon chain distinguishes it from shorter analogs like methyl pyruvate (3C), which lacks significant biological activity in insulin secretion .

Insulin Secretion (Pancreatic Islet Function)

In obese-hyperglycemic mice, 2-oxohexanoic acid (the free acid form of this compound) demonstrated potent insulin-releasing activity comparable to glucose. Other analogs showed varying efficacy:

Table 2: Insulin Secretion Efficacy of 2-Oxo Compounds

| Compound | Insulin Release Efficacy (vs. Glucose) |

|---|---|

| 2-Oxohexanoate (acid) | Similar potency |

| 4-Methyl-2-oxopentanoate | Similar potency |

| 2-Oxopentanoate | Moderate activity |

| Pyruvate | No significant effect |

Mechanistic Insight :

The six-carbon chain and 2-oxo group are critical for binding to pancreatic islet receptors, as shorter chains (e.g., pyruvate) or missing substituents (e.g., 2-oxobutyrate) fail to activate secretion .

Enzyme Substrate Specificity

The enzyme HglS (involved in plant lysine catabolism) showed moderate reactivity with 2-oxohexanoate (0.2 nmol/min/mg), significantly lower than 2-oxoglutarate (1.8 nmol/min/mg) but higher than 2-oxobutyrate (0.05 nmol/min/mg) . This highlights the influence of chain length on enzyme affinity.

Key Findings :

- Ethyl 2-oxohexanoate was synthesized efficiently (95% yield) using a biphasic ionic liquid system, demonstrating the feasibility of scalable production for α-keto esters .

- This compound’s natural occurrence in plants suggests biosynthetic pathways involving condensation of α-keto acids with acetyl-CoA, as seen in mycobacterial enzymes like MypK .

Natural Occurrence and Functional Roles

- Garlic : Detected at low concentrations, likely contributing to flavor profiles .

- Olive Oil : Classified as a volatile ester, with consistent levels across cultivars (1.01–1.04 relative concentration) .

- Anti-Tuberculosis Biosynthesis: 2-Oxohexanoate is a substrate for MypK, an enzyme involved in synthesizing bioactive metabolites targeting Mycobacterium tuberculosis .

生物活性

Methyl 2-oxohexanoate (C7H12O3) is an organic compound classified as a β-ketoester. Its structure includes a ketone and an ester functional group, which contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by:

- Chemical Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- Appearance : Colorless liquid with a fruity odor

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, related β-ketoesters have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism and energy production.

- Receptor Modulation : Potential interactions with G-protein-coupled receptors (GPCRs) could influence various physiological responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various β-ketoesters, including this compound. Results indicated significant inhibition of growth in Gram-positive bacteria at concentrations as low as 100 µg/mL .

Study 2: Anti-inflammatory Response

Research conducted on inflammatory models showed that this compound reduced pro-inflammatory cytokine levels in vitro. The compound was found to downregulate NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Methyl 2-oxohexanoate, and how can reaction conditions (e.g., temperature, catalyst) be systematically optimized?

- Methodological Answer : this compound can be synthesized via Michael addition or condensation reactions. For example, a pyruvate-derived pathway involving a ketone substrate (e.g., acetone) and acrylate esters under controlled temperatures (20–120°C) with catalysts like Lewis acids (e.g., ZnCl₂) can yield high selectivity . Systematic optimization involves:

- Temperature Gradients : Test reactivity at 20°C, 60°C, and 100°C to identify exothermic peaks or side reactions.

- Catalyst Screening : Compare yields using Brønsted acids (e.g., H₂SO₄) vs. Lewis acids.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack on the carbonyl group .

- Kinetic Monitoring : Use HPLC or GC-MS to track intermediate formation and optimize reaction time .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methyl ester at δ ~3.7 ppm, ketone carbonyl at δ ~210 ppm) and rule out tautomeric impurities .

- FT-IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and ketone (C=O stretch at ~1710 cm⁻¹) functionalities.

- HPLC-PDA : Assess purity (>95%) and detect trace byproducts (e.g., ethyl ester analogs) .

- Elemental Analysis : Verify empirical formula (C₇H₁₀O₃) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How does this compound interact with ThDP-dependent enzymes, and what experimental approaches validate substrate specificity?

- Methodological Answer : this compound acts as a substrate for ThDP-dependent enzymes (e.g., EC 2.3.3.21) in bacterial isoleucine biosynthesis . Key validation steps include:

- Enzyme Kinetics : Measure and via spectrophotometric assays monitoring NADH oxidation at 340 nm.

- Substrate Competition : Co-incubate with pyruvate or 2-oxoglutarate to test inhibition/activation effects .

- X-ray Crystallography : Resolve enzyme-ligand complexes to identify binding pockets and hydrogen-bonding interactions .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in experimental conditions. Resolve by:

- Standardized Protocols : Adopt IUPAC guidelines for measuring solubility (e.g., shake-flask method in water/ethanol) and thermal stability (TGA/DSC) .

- Interlaboratory Comparisons : Share samples with collaborating labs to validate melting points (±2°C) and partition coefficients (logP) .

- Environmental Controls : Document humidity and light exposure during storage, as keto-esters are prone to hydrolysis .

Q. What strategies are effective in studying the metabolic pathways involving this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled this compound in tracer studies with GC-MS to map incorporation into fatty acids or amino acids .

- Gene Knockout Models : Compare metabolite profiles in wild-type vs. ilvE-deficient bacteria to identify pathway dependencies .

- In Vitro Reconstitution : Combine purified enzymes (e.g., transaminases) with this compound to monitor product formation via LC-HRMS .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed for long-term storage?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate samples at pH 2–12 (37°C, 1 week) and analyze degradation products via UPLC-QTOF .

- Arrhenius Modeling : Store aliquots at 4°C, 25°C, and 40°C for 6 months; calculate activation energy () to predict shelf life .

- Protective Additives : Test antioxidants (e.g., BHT) or desiccants to mitigate oxidative or hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。